2,5-dichloro-4-iodopyrimidine
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Overview
Description
2,5-Dichloro-4-iodopyrimidine: is a heterocyclic organic compound with the molecular formula C4HCl2IN2 . It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and one iodine atom attached to the pyrimidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Pyrimidine: One common method involves the halogenation of pyrimidine derivatives.
Direct Iodination: Another method involves the direct iodination of 2,5-dichloropyrimidine using iodine and a strong oxidizing agent under controlled conditions.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,5-Dichloro-4-iodopyrimidine can undergo nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate, are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Coupling Products: Products typically include biaryl or vinyl derivatives of pyrimidine.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It is used in the development of inhibitors for enzymes such as dipeptidyl peptidase IV, which are relevant in the treatment of diseases like diabetes.
Antagonists: It is also used to synthesize pyrimidine VLA-4 antagonists, which have potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-iodopyrimidine largely depends on its application. In medicinal chemistry, it acts as an inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The presence of halogen atoms enhances its binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
- 2,4-Dichloro-5-iodopyrimidine
- 2,6-Dichloro-4-iodopyridine
- 2,4-Dichloro-5-nitropyrimidine
- 4,6-Dichloro-5-iodopyrimidine
Comparison:
- 2,4-Dichloro-5-iodopyrimidine: Similar in structure but differs in the position of the iodine atom, which can affect its reactivity and applications .
- 2,6-Dichloro-4-iodopyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and applications .
- 2,4-Dichloro-5-nitropyrimidine: Contains a nitro group instead of an iodine atom, which significantly alters its chemical reactivity and potential applications .
- 4,6-Dichloro-5-iodopyrimidine: Similar in structure but with different chlorine atom positions, affecting its chemical behavior and uses .
Properties
IUPAC Name |
2,5-dichloro-4-iodopyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-2-1-8-4(6)9-3(2)7/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRHINHYEHOKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137576-41-0 |
Source
|
Record name | 2,5-dichloro-4-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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